4-[bis(2-methylpropyl)sulfamoyl]-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide
Description
This compound is a sulfamoyl benzamide derivative featuring a 1,3,4-oxadiazole core substituted with a 3,4,5-trimethoxyphenyl group. Its structure combines a bis(2-methylpropyl)sulfamoyl moiety linked to a benzamide scaffold, which is further conjugated to the oxadiazole ring.
Properties
IUPAC Name |
4-[bis(2-methylpropyl)sulfamoyl]-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H34N4O7S/c1-16(2)14-30(15-17(3)4)38(32,33)20-10-8-18(9-11-20)24(31)27-26-29-28-25(37-26)19-12-21(34-5)23(36-7)22(13-19)35-6/h8-13,16-17H,14-15H2,1-7H3,(H,27,29,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNHPLAJAGPGNBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN(CC(C)C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC(=C(C(=C3)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H34N4O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
546.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize this compound’s properties, we analyze three analogues with variations in substituent patterns (Table 1). Key differences lie in the methoxy group positions on the phenyl ring and the sulfamoyl alkyl chains.
Table 1: Structural and Physicochemical Comparisons
*Estimated based on structural similarity.
†Predicted using fragment-based methods (higher XLogP3 due to branched alkyl chains and additional methoxy groups).
‡Calculated from functional groups (sulfamoyl NH, oxadiazole N, carbonyl O, methoxy O).
Key Findings
Substituent Effects on Lipophilicity: The 3,4,5-trimethoxy substitution increases XLogP3 (~4.2) compared to dimethoxy analogues (XLogP3 = 3.0) . Branched 2-methylpropyl chains further elevate lipophilicity relative to linear prop-2-enyl chains.
Hydrogen Bonding and Solubility :
The trimethoxy variant has 10 hydrogen bond acceptors (vs. 9 in dimethoxy compounds), which may improve interactions with polar biological targets but reduce solubility in aqueous media.
Biological Implications :
- 3,4,5-Trimethoxyphenyl : This substitution pattern is associated with tubulin-binding activity in anticancer agents (e.g., combretastatin analogues) .
- Linear vs. Branched Alkyl Chains : Branched chains may enhance metabolic stability by reducing oxidation susceptibility compared to allyl (prop-2-enyl) groups.
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